![molecular formula C6H6N4O B567777 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-97-8](/img/structure/B567777.png)

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo-triazine compounds are a type of fused-ring heterocycle . They are often used in the synthesis of energetic materials due to their high nitrogen content .

Synthesis Analysis

These compounds can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves various techniques such as elemental analysis, 1H-NMR, and LC-MS .Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction . This helps in understanding the relationship between weak interactions and the sensitivity of energetic materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the introduction of oxadiazole and tetrazole . The cyano group of the nitro-triazole starting material can be modified within four steps to the tetrazol-1-ol and finally oxidized to the 1-hydroxy-triazole .Physical And Chemical Properties Analysis

These compounds exhibit excellent thermal stability and low sensitivity . For instance, one compound had a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Scientific Research Applications

Energetic Materials

The compound is used in the synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials exhibit excellent insensitivity toward external stimuli and good detonation performance, making them suitable for use as secondary explosives .

Heat-Resistant Explosives

Another application of this compound is in the creation of heat-resistant explosives . These explosives have excellent thermal stability and detonation performance, outperforming current heat-resistant explosives .

Primary Explosives

The compound is also used in the synthesis of azide-containing primary explosives . These explosives are very sensitive but exhibit excellent detonation performance .

CDK2 Inhibitors

The compound is used in the synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The synthesized compounds showed superior cytotoxic activities against certain cell lines .

Anti-Proliferative Compounds

The compound is used in the synthesis of anti-proliferative compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .

Neuroprotective and Anti-Inflammatory Properties

Triazole-pyrimidine hybrid compounds, which can be synthesized using this compound, have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, leading to cell death .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

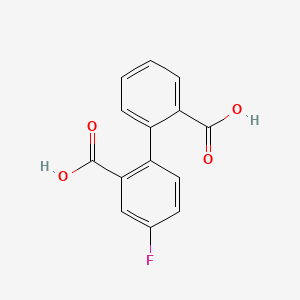

IUPAC Name |

2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMRAAUOBWABLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)C=NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243973 |

Source

|

| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215295-97-8 |

Source

|

| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)